3-Ethoxy-2-methyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide
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Overview
Description
3-Ethoxy-N-isopentyl-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-isopentyl-2-methyl-2H-indazole-6-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Isopentyl Group: The isopentyl group can be attached via a nucleophilic substitution reaction, where an alkyl halide reacts with an amine.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-isopentyl-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Ethoxy-N-isopentyl-2-methyl-2H-indazole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-isopentyl-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with a similar indole core.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with antiviral activity and similar indole structure.
Uniqueness
3-Ethoxy-N-isopentyl-2-methyl-2H-indazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
919107-64-5 |
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Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
3-ethoxy-2-methyl-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-5-21-16-13-7-6-12(10-14(13)18-19(16)4)15(20)17-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,20) |
InChI Key |
TYUKDWGUBCHZMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC(=CC2=NN1C)C(=O)NCCC(C)C |
Origin of Product |
United States |
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